- Process for production of β-amino-α-hydroxyalkanoic acid amide derivatives, World Intellectual Property Organization, , ,
Cas no 944716-73-8 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride)

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
- 4-(Isopropylamino)butanol
- (2S,3S)-3-AMino-N-cyclopropyl-2-hydroxyhexanaMide (Hydrochloride)
- LMSDLVWKLIICSU-WSZWBAFRSA-N
- AX8237409
- ST24034126
- Z6105
- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide(Hydrochloride)
- (2s,3s)-n-cyclopropyl-3-amino-2-hydroxyhexanamide hydrochloride
- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide,hydroc
- DTXSID50648658
- 1012317-80-4
- (2S,3S)-3-amino-2-hydroxy-hexanoic cyclopropylamide hydrochloride
- J-501032
- rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
- rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamidehydrochloride
- (2S,3S)-N-cyclopropyl-3-amino-2-hydroxyhexanoic acid amide hydrochloride
- CS-M1842
- AKOS016006486
- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)
- 944716-73-8
- SCHEMBL329085
- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
- CS-14085
-
- MDL: MFCD17169902
- インチ: 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1
- InChIKey: LMSDLVWKLIICSU-WSZWBAFRSA-N
- ほほえんだ: N(C1CC1)C(=O)[C@@H](O)[C@@H](N)CCC.Cl
計算された属性
- せいみつぶんしりょう: 222.11400
- どういたいしつりょう: 222.1135055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 181
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4
じっけんとくせい
- PSA: 78.84000
- LogP: 2.09590
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR006B0S-100mg |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | 98% | 100mg |
$798.00 | 2025-02-10 | |
A2B Chem LLC | AC93120-100mg |
(2S,3S)-3-Amino-n-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | 95+% | 100mg |
$785.00 | 2024-07-18 | |
Key Organics Ltd | CS-14085-5g |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | >97% | 5g |
£8617.00 | 2025-02-09 | |
Key Organics Ltd | CS-14085-0.25g |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | >97% | 0.25g |
£1435.00 | 2025-02-09 | |
Key Organics Ltd | CS-14085-1g |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | >97% | 1g |
£2870.00 | 2025-02-09 | |
eNovation Chemicals LLC | D767435-100mg |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | 98% | 100mg |
$895 | 2025-03-03 | |
Chemenu | CM202528-1g |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | 95% | 1g |
$1678 | 2022-08-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83530-100mg |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | 100mg |
¥2512.0 | 2021-09-07 | ||
Chemenu | CM202528-1g |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |
944716-73-8 | 95% | 1g |
$1678 | 2021-08-04 | |
ChemScence | CS-M1842-250mg |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride |
944716-73-8 | 250mg |
$770.0 | 2022-04-26 |
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 60 °C
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
- Inhibitors of hepatitis C virus NS3/4A: α-Ketoamide based macrocyclic inhibitorsBioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2295-2298,
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; reflux; 1 h, reflux; reflux → rt
- Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride and intermediates thereof, China, , ,
ごうせいかいろ 4
1.2 Reagents: tert-Butyl hydroperoxide , Triphenylphosphine oxide Solvents: Toluene ; 35 °C
1.3 Solvents: Ethanol ; rt → 40 °C; 40 °C
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 10 atm, 50 ± 5 °C
- Process for preparation of chiral epoxides as intermediates for synthesizing β-amino acid derivatives, China, , ,
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 40 °C; 40 °C → 20 °C; 1 h, 20 °C
- Preparation of 3-amino-2-hydroxycarboxamides, World Intellectual Property Organization, , ,
ごうせいかいろ 6
- Synthesis of a cyclopropylamide intermediate of an antiviral compound, United States, , ,
ごうせいかいろ 7
- Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, China, , ,
ごうせいかいろ 8
- Process for preparation of N-cyclopropyl (2S,3S)-3-amino-2-hydroxyhexanamide hydrochloride, China, , ,
ごうせいかいろ 9
1.2 Solvents: Methanol ; 1 h, 60 °C
- Process for the preparation of optically active 3-amino-2-hydroxypropionic cyclopropylamide derivatives and salts thereof, World Intellectual Property Organization, , ,
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Raw materials
- Z-D-Phg-OH
- (2S,3S)-3-Azido-N-cyclopropyl-2-hydroxyhexanamide
- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
- N-[(1s)-1-[(1s)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamic acid tert-butyl ester
- (E)-N-Cyclopropylhex-2-enamide
- (4S,5S)-N-cyclopropyl-2-isopropyl-4-propyl-4,5-dihydro-1,3-oxazole-5-carboxamide
- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride
- cyclopropanamine
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Preparation Products
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochlorideに関する追加情報
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride: A Comprehensive Overview
The compound with CAS No. 944716-73-8, commonly referred to as (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The (2S,3S) configuration denotes its stereochemistry, which plays a crucial role in its biological activity and pharmacokinetic profile.
Structural Insights: The molecule consists of a hexanamide backbone with an amino group at the 3rd position and a hydroxyl group at the 2nd position. The cyclopropyl substituent attached to the nitrogen atom introduces unique steric and electronic properties, which are pivotal in determining its interactions with biological targets. Recent studies have highlighted the importance of such structural features in enhancing the compound's bioavailability and selectivity.
Synthesis and Characterization: The synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves a multi-step process that includes stereocontrolled reactions to ensure the correct configuration. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These methods are essential for ensuring the compound's consistency and reliability in preclinical studies.
Biological Activity: Recent research has demonstrated that this compound exhibits potent activity against various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that it acts as a selective inhibitor of certain kinases, making it a promising candidate for therapeutic intervention. The hydroxyl group at the 2nd position is believed to play a critical role in these interactions by facilitating hydrogen bonding with key residues in the target proteins.
Pharmacokinetic Profile: Understanding the pharmacokinetics of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is crucial for its potential use as a drug. Preclinical studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. The cyclopropyl group contributes to its lipophilicity, which enhances its ability to cross biological membranes. However, further studies are required to optimize its bioavailability and minimize potential toxicity.
Therapeutic Applications: The compound's versatility makes it a candidate for various therapeutic applications. Its ability to modulate cellular signaling pathways has opened avenues for its use in treating conditions such as inflammation, cancer, and neurological disorders. Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on advancing this compound through preclinical trials.
Future Directions: As research on (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride continues to evolve, there is growing interest in exploring its potential for combination therapies and targeted drug delivery systems. Emerging technologies such as CRISPR-Cas9 and machine learning are being leveraged to predict its interactions with novel targets and optimize its therapeutic efficacy.
In conclusion, (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride represents a promising molecule with significant potential in the field of medicinal chemistry. Its unique structure, coupled with advancements in synthetic methodologies and biological studies, positions it as a key player in future drug discovery efforts.
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